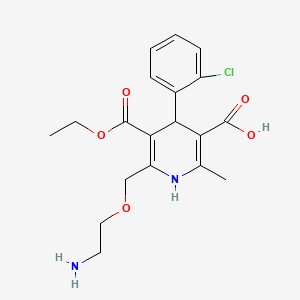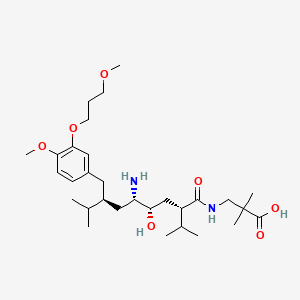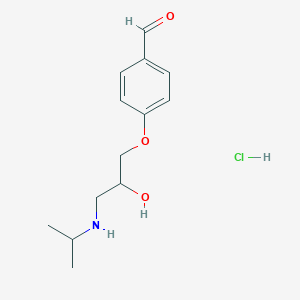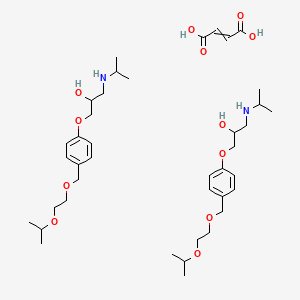
O-Acetyl Losartan
Übersicht
Beschreibung
O-Acetyl Losartan is a potential impurity of Losartan . Losartan is an angiotensin II receptor blocker (ARB) used alone or together with other medicines to treat high blood pressure (hypertension) .
Synthesis Analysis
A practical, efficient, and green process for the preparation of losartan has been developed . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69%; OTBN was obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Molecular Structure Analysis
The molecular formula of this compound is C24H25ClN6O2 .Chemical Reactions Analysis
The synthesis of losartan involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Physical and Chemical Properties Analysis
The physical, chemical, and microbiological stability of an extemporaneous oral liquid suspension of losartan potassium, 5 mg/mL, has been evaluated .Wissenschaftliche Forschungsanwendungen
Losartan, an angiotensin II receptor antagonist, was found to be well-tolerated in patients with heart failure. It showed comparable effects to enalapril in terms of exercise tolerance in a short-term study of patients with heart failure (Lang et al., 1997).
In subjects with non-insulin-dependent diabetes mellitus (NIDDM), losartan improved forearm endothelial function, suggesting that blockade of the angiotensin II type 1 receptors improves endothelial function in NIDDM (Cheetham et al., 2000).
Losartan was found to be effective in experimental models of heart failure, suggesting its potential for treatment of chronic diseases like hypertension and heart failure (Timmermans et al., 1995).
Losartan's discovery marked it as the first nonpeptide orally active Ang II receptor antagonist, providing a new approach to exploring the roles of angiotensin II in physiology and pathological states (Timmermans et al., 1995).
A meta-analysis of losartan in heart failure indicated that it is well tolerated and shows improvements in hemodynamics, neurohormonal, and symptomatic aspects of heart failure (Sharma et al., 2000).
Losartan also improves endothelium-dependent dilation of resistance vessels in patients with Type II diabetes, indicating that it may be a reasonable alternative to an ACE inhibitor to maintain endothelial function in these subjects (Cheetham et al., 2001).
Wirkmechanismus
Target of Action
O-Acetyl Losartan primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance . By acting on this receptor, this compound can effectively manage hypertension and reduce the risk of stroke .
Mode of Action
This compound acts as a selective and competitive antagonist at the AT1 receptor . This means it competes with the hormone Angiotensin II for binding to the AT1 receptor, thereby blocking the receptor and preventing Angiotensin II from exerting its effects . As a result, it reduces the end organ responses to Angiotensin II, leading to a decrease in total peripheral resistance (afterload) and cardiac venous return (preload) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS) . By blocking the AT1 receptor, this compound inhibits the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation, reduced vascular resistance, decreased aldosterone release, and ultimately, lower blood pressure .
Pharmacokinetics
Losartan has a bioavailability of 25-35% . It is primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life of Losartan is about 1.5-2 hours, and it is excreted via the kidneys (13-25%) and bile duct (50-60%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the AT1 receptor . This results in a decrease in the effects of Angiotensin II, leading to vasodilation, reduced vascular resistance, and decreased aldosterone release . Ultimately, these effects contribute to the lowering of blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy . Additionally, the synthesis of this compound involves a green and efficient process, which avoids environmental pollution from hydrogen chloride gas and allows for easy control of the reaction conditions .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Losartan is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . It is also used to decrease the risk of stroke in people who have high blood pressure and a heart condition called left ventricular hypertrophy . Losartan may not decrease the risk of stroke in African Americans who have these conditions . Losartan is also used to treat kidney disease in people who have type 2 diabetes and high blood pressure .
Biochemische Analyse
Biochemical Properties
O-Acetyl Losartan interacts with the angiotensin I-converting enzyme (ACE) to block its activity and intracellular signaling . This interaction reveals a new mechanism of action with important implications for understanding its effects on hypertension .
Cellular Effects
Losartan has been shown to have significant effects on various types of cells. For instance, it has been found to decrease hepatic de novo lipogenesis and suppress lipid droplets in a murine model of nonalcoholic fatty liver disease . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the sACE enzyme to block its activity and intracellular signaling . This interaction is achieved through docking assays following quantum biochemistry calculations using losartan and sACE crystallographic data .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on patients with SARS-CoV-2 infection, losartan was administered for a minimum of 7 days, during which significant improvements in patient conditions were observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a murine model of nonalcoholic fatty liver disease, losartan significantly decreased hepatic de novo lipogenesis and suppressed lipid droplets .
Metabolic Pathways
This compound is involved in the renin–angiotensin system (RAS), a key element in blood pressure regulation and fluid volume homeostasis . The formation of Ang II, which is catalyzed by the angiotensin I-converting enzyme (ACE), is a crucial step in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with the sACE enzyme . This interaction is crucial for its ability to block the enzyme’s activity and intracellular signaling .
Subcellular Localization
Given its interaction with the sACE enzyme, it is likely that it localizes to areas where this enzyme is present
Eigenschaften
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-23(25)21(15-33-16(2)32)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYRCVDCVFSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143427 | |
| Record name | O-Acetyl losartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006062-27-6 | |
| Record name | [2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006062-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Acetyl losartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Acetyl losartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ACETYL LOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65NI9XVQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


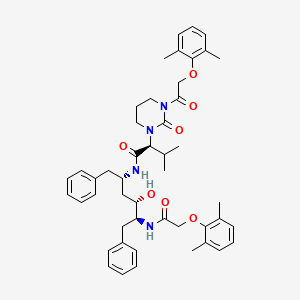

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
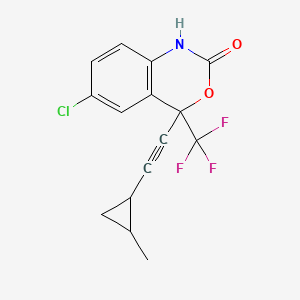
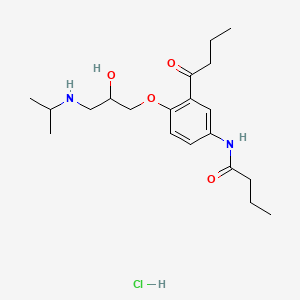
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
